molecular formula C18H31BLi B1613620 R-Alpine-Hydride CAS No. 64081-12-5

R-Alpine-Hydride

Cat. No.: B1613620
CAS No.: 64081-12-5
M. Wt: 265.2 g/mol
InChI Key: MYYWMZXHGVQUHN-UJMFPOEGSA-N
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Description

R-Alpine-Hydride, also known as lithium tri-tert-butylborohydride, is a chemical compound with the molecular formula C18H31BLi. It is widely used as a reducing agent in organic synthesis due to its high reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tri-tert-butylborohydride can be synthesized through the reaction of lithium hydride with tri-tert-butylborane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:

    Temperature: 0°C to room temperature

    Solvent: Tetrahydrofuran (THF) or diethyl ether

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

In industrial settings, the production of lithium tri-tert-butylborohydride follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: To ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

Lithium tri-tert-butylborohydride undergoes various types of chemical reactions, including:

    Reduction: It is commonly used to reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols.

    Hydroboration: It can add across double bonds in alkenes to form organoboranes.

Common Reagents and Conditions

    Reagents: Carbonyl compounds (aldehydes, ketones), alkenes

    Conditions: Typically carried out at room temperature in an inert atmosphere

Major Products Formed

    Alcohols: From the reduction of carbonyl compounds

    Organoboranes: From the hydroboration of alkenes

Scientific Research Applications

Lithium tri-tert-butylborohydride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reducing agent in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of advanced materials and polymers.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium tri-tert-butylborohydride involves the transfer of a hydride ion (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable form. The molecular targets include carbonyl groups in aldehydes and ketones, as well as double bonds in alkenes. The pathways involved are primarily reduction and hydroboration.

Comparison with Similar Compounds

Similar Compounds

    Sodium borohydride (NaBH4): Another widely used reducing agent but less selective compared to lithium tri-tert-butylborohydride.

    Lithium aluminum hydride (LiAlH4): A more powerful reducing agent but less selective and more reactive.

Uniqueness

Lithium tri-tert-butylborohydride is unique due to its high selectivity and mild reaction conditions. It offers a balance between reactivity and selectivity, making it suitable for delicate organic synthesis processes.

Properties

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYWMZXHGVQUHN-UJMFPOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635782
Record name Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64081-12-5
Record name Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-Alpine-Hydrideâ?¢ Alpine-Hydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-Alpine-Hydride
Reactant of Route 2
R-Alpine-Hydride
Reactant of Route 3
R-Alpine-Hydride
Reactant of Route 4
R-Alpine-Hydride
Reactant of Route 5
R-Alpine-Hydride
Reactant of Route 6
R-Alpine-Hydride

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